2-Benzoyl-3-methylpyridine
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Overview
Description
2-Benzoyl-3-methylpyridine is a heterocyclic organic compound with the molecular formula C13H11NO. It features a pyridine ring substituted with a benzoyl group at the second position and a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium or nickel can facilitate the coupling reactions, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: this compound carboxylic acid.
Reduction: 2-Hydroxy-3-methylpyridine.
Substitution: 2-Benzoyl-3-halopyridine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Benzoyl-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound modulates the activity of inflammatory mediators and pathways, reducing inflammation and associated symptoms .
Comparison with Similar Compounds
2-Benzoylpyridine: Lacks the methyl group at the third position, resulting in different reactivity and applications.
3-Benzoylpyridine:
2-Methylpyridine: Lacks the benzoyl group, making it less versatile in certain chemical reactions.
Uniqueness: 2-Benzoyl-3-methylpyridine is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
(3-methylpyridin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBTVWEDYLGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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